molecular formula C15H17NO3 B181149 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile CAS No. 51533-65-4

1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile

Cat. No. B181149
Key on ui cas rn: 51533-65-4
M. Wt: 259.3 g/mol
InChI Key: DGEFSVRXOCLHAY-UHFFFAOYSA-N
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Patent
US03979444

Procedure details

A mixture of 29 g. (0.0915 mole) of methyl 5-cyano-5-(3,4-dimethoxyphenyl)-2-oxocyclohexanecarboxylate (prepared in Example 10) in 600 ml. of acetic acid and 300 ml. of 10% sulfuric acid is stirred mechanically on a steam bath for about 24 hours. The mixture is then allowed to cool and diluted with water. This mixture is extracted thoroughly with benzene. The organic layer is successively washed with water, sodium bicarbonate solution and brine and evaporated to dryness. The solid residue is recrystallized from a mixture of ethyl acetate and cyclohexanone to give 15.96 g. (67.3% yield) of 4-cyano-4-(3,4-dimethoxyphenyl)cyclohexanone, having a melting point of 112.5° to 114.5°C.
Name
methyl 5-cyano-5-(3,4-dimethoxyphenyl)-2-oxocyclohexanecarboxylate
Quantity
0.0915 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=2)[CH2:8][CH:7](C(OC)=O)[C:6](=[O:13])[CH2:5][CH2:4]1)#[N:2].C(O)(=O)C.S(=O)(=O)(O)O>O>[C:1]([C:3]1([C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=2)[CH2:8][CH2:7][C:6](=[O:13])[CH2:5][CH2:4]1)#[N:2]

Inputs

Step One
Name
methyl 5-cyano-5-(3,4-dimethoxyphenyl)-2-oxocyclohexanecarboxylate
Quantity
0.0915 mol
Type
reactant
Smiles
C(#N)C1(CCC(C(C1)C(=O)OC)=O)C1=CC(=C(C=C1)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 29 g
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
This mixture is extracted thoroughly with benzene
WASH
Type
WASH
Details
The organic layer is successively washed with water, sodium bicarbonate solution and brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The solid residue is recrystallized from a mixture of ethyl acetate and cyclohexanone
CUSTOM
Type
CUSTOM
Details
to give 15.96 g

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CCC(CC1)=O)C1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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